Product packaging for 1,3-Bis(3-nitrophenyl)urea(Cat. No.:CAS No. 1234-21-5)

1,3-Bis(3-nitrophenyl)urea

Cat. No.: B072644
CAS No.: 1234-21-5
M. Wt: 302.24 g/mol
InChI Key: LMGCNSZBVIPYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Bis(3-nitrophenyl)urea is a sophisticated chemical building block and a key structural analog of kinase inhibitor scaffolds. Its primary research value lies in its role as a precursor or core structure in the design and synthesis of molecules that modulate protein kinase activity, particularly in the development of p38 MAPK inhibitors. The compound's structure, featuring two meta-nitro-substituted phenyl rings, is strategically designed to facilitate hydrogen bonding with the kinase's ATP-binding pocket, thereby imparting potential inhibitory effects. Researchers utilize this compound in medicinal chemistry programs to explore structure-activity relationships (SAR), optimize binding affinity, and develop novel therapeutic candidates for inflammatory diseases, cancer, and neurodegenerative disorders. Its high purity makes it an essential reagent for hit-to-lead optimization, biochemical assay development, and academic investigations into intracellular signaling pathways. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4O5 B072644 1,3-Bis(3-nitrophenyl)urea CAS No. 1234-21-5

Properties

IUPAC Name

1,3-bis(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGCNSZBVIPYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285404
Record name 1,3-Bis(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234-21-5
Record name NSC41677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Bis 3 Nitrophenyl Urea

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,3-bis(3-nitrophenyl)urea, offering detailed insights into its chemical bonds and the electronic environment of its constituent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups, serving as a molecular fingerprint. For a related compound, 1,3-bis(4-nitrophenyl)urea (B30264), characteristic FT-IR peaks include a C=O stretching band around 1650 cm⁻¹ and nitro group absorptions near 1520 cm⁻¹. In another study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the asymmetrical and symmetrical stretching vibrations of the NO2 group were observed at 1502 and 1335 cm⁻¹, respectively. dergipark.org.tr Aromatic C-H vibrations typically appear in the 3100-3000 cm⁻¹ region, while aromatic C-C stretching is observed between 1600-1400 cm⁻¹. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: In a study of a similar diarylurea, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, broad singlet signals for the -NH protons of the urea (B33335) group were observed at 10.15 and 9.60 ppm. dergipark.org.tr The aromatic protons on the nitroaromatic ring appeared as four split peaks at 8.18, 8.06, 7.69, and 7.22 ppm. dergipark.org.tr For 1,3-di-p-tolylurea (B1594817), the -NH protons showed a singlet at 8.48 ppm, while the aromatic protons appeared as doublets at 7.32 and 7.07 ppm. uva.nl

¹³C NMR: The ¹³C NMR spectrum of 1,3-di-p-tolylurea displayed signals at 153.1 (C=O), 137.7, 131.0, 129.6, 118.7 (aromatic carbons), and 20.8 (methyl carbon) ppm. uva.nl In the case of sorafenib (B1663141)·DMSO, a complex diarylurea, the carbonyl carbon appeared at 152.94 ppm. acs.org

¹H NMR Chemical Shifts (ppm) for Related Diarylureas
Proton Chemical Shift (ppm)
-NH (urea)8.48 - 10.15
Aromatic7.07 - 8.18
¹³C NMR Chemical Shifts (ppm) for Related Diarylureas
Carbon Chemical Shift (ppm)
C=O (urea)~153
Aromatic118 - 138

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. For a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, the UV-Vis spectrum in DMSO showed maximum absorption wavelengths (λMax) at 260 and 340 nm. mdpi.com The interaction of certain diarylurea compounds with anions can lead to the formation of colored complexes, which is a phenomenon also studied by UV-Vis spectroscopy. rsc.org For instance, the addition of fluoride (B91410) ions to a solution of 1,3-bis(4-nitrophenyl)urea can induce a color change from colorless to orange-red. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 302.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule. For example, in a study of a related compound, the HRMS-ESI+ m/z was used to confirm the calculated mass. csic.es

X-ray Crystallographic Investigations of Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and its Solvates

Single-crystal X-ray diffraction studies have revealed that this compound can exist in different polymorphic forms. rsc.org The α-form crystallizes in a centrosymmetric space group (P2₁/c), while the β-form crystallizes in a non-centrosymmetric space group (C2). rsc.org This difference in crystal packing is believed to be the reason for their different colors and non-linear optical properties. rsc.org

The crystal structure of the β-form has been determined with the following unit cell parameters: a = 20.95(1) Å, b = 4.712(3) Å, c = 6.715(4) Å, and β = 104.96(5)°. rsc.org Another study reports the crystal system as monoclinic with the space group symbol I2 and cell parameters a = 6.7095(3) Å, b = 4.7163(3) Å, c = 20.0338(13) Å, and β = 92.902(4)°. doi.org These variations highlight the existence of different crystalline forms or solvates. The molecular conformation and hydrogen-bonding interactions differ significantly between the polymorphs. rsc.org

Crystallographic Data for this compound (β-form)
Crystal System Monoclinic
Space Group C2
a (Å) 20.95(1)
b (Å) 4.712(3)
c (Å) 6.715(4)
**β (°) **104.96(5)
Crystallographic Data for this compound
Crystal System Monoclinic
Space Group I2
a (Å) 6.7095(3)
b (Å) 4.7163(3)
c (Å) 20.0338(13)
**β (°) **92.902(4)

Determination of Crystal System and Space Group

This compound, also known as N,N'-bis(3-nitrophenyl)urea, is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct crystal structures. rsc.org Research has identified at least two polymorphs, designated as the α-form and the β-form. rsc.org

The α-form crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. rsc.org In contrast, the β-form adopts a non-centrosymmetric arrangement, crystallizing in the monoclinic system with the space group C2. rsc.org Another crystallographic study of N,N'-bis(3-nitrophenyl)urea also identified a monoclinic crystal system, but with the space group symbol I2. doi.org The existence of multiple polymorphs highlights the sensitivity of the crystallization process to experimental conditions. The β-polymorph, being non-centrosymmetric, is noted for its polar nature and potential for second-harmonic generation, a non-linear optical property. rsc.org Upon heating, the white-colored β-form can transform into the yellow-colored α-form. rsc.org

Table 1: Crystallographic Data for Polymorphs of this compound

Parameterα-Polymorphβ-Polymorph
Crystal System MonoclinicMonoclinic
Space Group P2₁/c (centrosymmetric)C2 (non-centrosymmetric)
a (Å) Not specified20.95(1)
b (Å) Not specified4.712(3)
c (Å) Not specified6.715(4)
β (°) Not specified104.96(5)
Z Not specified2
Calculated Density (g cm⁻³) Not specified1.56
Data sourced from a comparative study of the polymorphs. rsc.org

Table 2: Alternative Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group Symbol I2
Cell length a (Å) 6.7095(3)
Cell length b (Å) 4.7163(3)
Cell length c (Å) 20.0338(13)
Cell angle α (°) 90.00
Cell angle β (°) 92.902(4)
Cell angle γ (°) 90.00
Data collection temperature (K) 120(2)
Data sourced from the eCrystals repository at the University of Southampton. doi.org

Analysis of Molecular Conformation and Hydrogen Bonding Networks in the Solid State

While the different polymorphs of this compound show good agreement in fundamental bond distances and angles, they exhibit significantly different molecular conformations and hydrogen-bonding patterns. rsc.org The conformation of diaryl ureas is generally characterized by the rotational arrangement of the phenyl rings relative to the central urea plane. Calculations have shown that a planar, trans-trans conformation is often the most stable for N,N'-diphenyl ureas. acs.org However, in this compound, a twisted conformation between the nitro groups and the urea core is observed, which is thought to contribute to the color differences between its polymorphs. rsc.org

Hydrogen bonding is a dominant force in the solid-state assembly of urea derivatives. The urea group contains N-H protons that are excellent hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. This typically leads to the formation of a robust, one-dimensional hydrogen-bonded chain or "tape" motif, characterized by three-centered N–H⋯O interactions. rsc.org

In the case of this compound, the nitro groups introduce additional hydrogen bond acceptors. This creates competition for the urea N-H donors. acs.org The nitro group can effectively interfere with the typical urea-urea hydrogen bonding, leading to the formation of alternative urea-nitro hydrogen bonds. arkat-usa.orgrsc.org This interaction is crucial in directing the self-assembly process. The resulting supramolecular structure is a two-dimensional network stabilized by a combination of these intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings. Studies on related compounds confirm that the urea carbonyl group generally forms shorter and stronger hydrogen bonds compared to those involving a nitro group. acs.org

Influence of Substituents on Crystal Packing and Supramolecular Assembly

The nitro substituents at the meta-positions of the phenyl rings have a profound influence on the crystal packing and supramolecular assembly of this compound. As strong electron-withdrawing groups, they significantly alter the electronic properties of the molecule, which in turn affects intermolecular interactions. reading.ac.uk

The presence of the nitro group as a competing hydrogen bond acceptor is a key factor that can disrupt the otherwise predictable urea tape motif. acs.orgrsc.org This interference can lead to different packing arrangements and the formation of polymorphs. rsc.orgrsc.org For instance, the specific conformation and symmetry of the molecule in the β-form, influenced by the nitro groups, may be what biases the molecules to pack into a non-centrosymmetric crystal structure. rsc.org

Computational and Theoretical Investigations on 1,3 Bis 3 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules like 1,3-Bis(3-nitrophenyl)urea. By solving the Schrödinger equation within the framework of DFT, researchers can obtain accurate information about the molecule's structure and electronic distribution.

Geometry Optimization and Conformational Analysis

The geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311G(d,p) or similar basis set. These calculations predict the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface.

The conformational landscape of diaryl ureas is characterized by the rotational freedom around the N-C(aryl) bonds. For this compound, several conformations are possible, arising from the relative orientations of the two nitrophenyl rings with respect to the central urea (B33335) moiety. Computational studies on analogous diaryl ureas suggest that the trans-trans conformation of the urea N-H bonds is generally the most stable. However, the planarity of the molecule can be influenced by the steric and electronic effects of the substituents. In the case of the 3-nitro substitution, a twisted conformation, where the phenyl rings are rotated out of the plane of the urea group, is expected to be the low-energy conformation. This twisting is a balance between the desire for π-conjugation (favoring planarity) and the minimization of steric hindrance. In a related molecule, 1,3-bis(2-nitrophenyl)urea, the maximum torsion angles are around 40°. nih.gov

Below are tables of selected optimized geometric parameters for a representative diaryl urea, which provide an indication of the expected bond lengths and angles in this compound.

Table 1: Selected Optimized Bond Lengths for a Diaryl Urea Derivative

Bond Bond Length (Å)
C=O 1.23
C-N 1.38
N-H 1.01
C-C (aromatic) 1.39 - 1.41
C-N (aromatic) 1.43
N-O (nitro) 1.22

Table 2: Selected Optimized Bond Angles for a Diaryl Urea Derivative

Angle Bond Angle (°)
N-C-N 115
N-C=O 122.5
C-N-H 120
C-N-C (aromatic) 125
C-C-C (aromatic) 120

Elucidation of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. readthedocs.io For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich urea group and the phenyl rings. In contrast, the LUMO is predominantly centered on the electron-withdrawing nitro groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For diaryl ureas, the HOMO-LUMO gap is influenced by the nature and position of the substituents on the phenyl rings. The electron-withdrawing nitro groups in this compound are expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This suggests that the molecule could be chemically reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for a Diaryl Urea Derivative

Parameter Value
HOMO Energy (eV) -6.5
LUMO Energy (eV) -2.5
HOMO-LUMO Gap (eV) 4.0
Electronegativity (χ) 4.5
Chemical Hardness (η) 2.0

Mapping of Molecular Electrostatic Potential (MEP) and Atomic Charge Distributions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and nitro groups. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the N-H groups, making them sites for nucleophilic attack. The MEP analysis is particularly useful in understanding the hydrogen bonding capabilities of the molecule, which are fundamental to its role in supramolecular assemblies. The positive potential on the N-H protons indicates their ability to act as hydrogen bond donors.

Atomic charge distribution calculations, such as those using Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge on each atom. These calculations would confirm the qualitative picture provided by the MEP map, showing significant negative charges on the oxygen atoms and positive charges on the N-H hydrogen atoms.

Table 4: Calculated NBO Atomic Charges for Selected Atoms in a Diaryl Urea Derivative

Atom Atomic Charge (e)
O (carbonyl) -0.65
N (urea) -0.25
H (N-H) +0.40
O (nitro) -0.45

Energetic Contributions to Intermolecular Interactions within Supramolecular Assemblies

This compound is known to form supramolecular assemblies through a network of intermolecular interactions. researchgate.net DFT calculations can be used to quantify the energetic contributions of these interactions, which are primarily hydrogen bonds and π-π stacking interactions.

The most significant intermolecular interaction is the hydrogen bond between the N-H groups of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C hydrogen bond is a robust and directional interaction that often leads to the formation of one-dimensional tapes or chains in the solid state. Additionally, the nitro groups can also act as hydrogen bond acceptors. The presence of electron-withdrawing nitro groups in the meta position is known to be effective for promoting self-assembly. acs.org

Potential Energy Surface (PES) Scanning for Conformational Landscapes

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule by systematically varying one or more of its internal coordinates (e.g., dihedral angles) and calculating the energy at each point. readthedocs.iouni-muenchen.de This allows for the identification of low-energy conformers and the energy barriers between them.

For this compound, a PES scan could be performed by rotating the two nitrophenyl rings around the N-C(aryl) bonds. The resulting energy profile would reveal the most stable rotational isomers (conformers) and the transition states that connect them. Such studies on similar diaryl ureas have confirmed that while a planar conformation might be desirable for maximizing π-conjugation, steric hindrance between the ortho-hydrogens of the phenyl rings and the N-H protons of the urea bridge often leads to non-planar, twisted conformations being more stable. The PES scan would provide quantitative information on the energy cost of this twisting.

Quantum Chemical Reaction Modeling and Mechanistic Insights

While specific quantum chemical reaction modeling for this compound is not extensively reported, the general reactivity of urea derivatives has been the subject of theoretical studies. researchgate.net For instance, the urea functionality can participate in various reactions, including acting as a hydrogen bond donor in organocatalysis or coordinating to metal centers.

Computational modeling could be employed to investigate potential reactions involving this compound. For example, DFT calculations could be used to model its interaction with anions, a key aspect of its application in supramolecular chemistry. By calculating the binding energies and geometries of the host-guest complexes with different anions, it is possible to predict the selectivity and affinity of this compound as an anion receptor. Studies on the analogous 1,3-bis(4-nitrophenyl)urea (B30264) have shown that it can effectively bind anions through hydrogen bonding. researchgate.net

Furthermore, quantum chemical modeling could provide mechanistic insights into the synthesis or degradation of this compound. For example, the reaction mechanism for its synthesis from 3-nitroaniline (B104315) and a phosgene (B1210022) equivalent could be elucidated, identifying the key intermediates and transition states and their associated energies. Similarly, its decomposition pathways under various conditions could be modeled.

Structure-Activity Relationship (SAR) Studies based on Computational Parameters

Structure-Activity Relationship (SAR) studies for this compound and related compounds are crucial for understanding how the molecule's chemical structure influences its biological activity. Computational and theoretical methods provide quantitative and qualitative insights into this relationship by calculating molecular properties, known as descriptors, and correlating them with observed biological effects.

The key structural features of this compound that dictate its interaction with biological targets are the central urea moiety (–NH–CO–NH–) and the two nitro-substituted phenyl rings. The urea group acts as a rigid scaffold that can both donate and accept hydrogen bonds, a critical interaction for binding to proteins and other biological macromolecules. nih.gov The nitro groups (NO₂) are strong electron-withdrawing substituents that significantly modulate the electronic properties of the entire molecule. They also serve as potent hydrogen bond acceptors. mdpi.com

Computational studies, particularly those employing Density Functional Theory (DFT), allow for the calculation of various parameters that help to rationalize and predict the biological activity of such compounds. researchgate.netdergipark.org.tr These parameters include electronic descriptors (such as HOMO-LUMO energies and electrostatic potential maps), physicochemical properties (like lipophilicity), and steric factors.

Key Computational Parameters for this compound

A set of fundamental computational descriptors for this compound has been calculated and is available in public databases. These values provide a baseline for understanding its potential biological behavior.

Descriptor NameValueSource
Molecular Formula C₁₃H₁₀N₄O₅ nih.gov
Molecular Weight 302.24 g/mol nih.gov
XLogP3 2.7 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area 133 Ų nih.gov
Formal Charge 0 nih.gov

XLogP3: This value indicates the lipophilicity of the compound. A value of 2.7 suggests moderate lipophilicity, which can influence its ability to cross biological membranes.

Hydrogen Bond Donor/Acceptor Count: The presence of two donors (the N-H groups of the urea) and five acceptors (the urea oxygen and the four oxygens of the two nitro groups) highlights the molecule's significant capacity for forming hydrogen bonds, which is a primary mechanism of its interaction with biological targets. nih.gov

Topological Polar Surface Area (TPSA): A TPSA of 133 Ų is relatively high, suggesting the molecule has polar characteristics that are important for binding to receptor sites but may limit its passive diffusion across cell membranes like the blood-brain barrier.

Influence of Isomerism on Activity

The specific placement of the nitro groups on the phenyl rings is a critical determinant of biological activity. Comparative analyses between this compound (meta-substituted) and its isomers reveal significant differences.

1,3-Bis(4-nitrophenyl)urea (para-isomer): This isomer has been reported to exhibit lower antibacterial activity. Computational models suggest this may be due to steric hindrance caused by the para-positioning of the nitro groups, which can impede optimal interaction with bacterial targets.

Quantitative Structure-Activity Relationship (QSAR) studies on related urea derivatives further underscore the importance of substituent position. For a series of antimalarial compounds, it was found that 3-substituted ureas (analogous to the meta-position) conferred better activity and selectivity compared to their 4-substituted (para) counterparts. nih.gov Molecular modeling of these compounds predicted that the 3-substituted urea group forms a single hydrogen bond with a key glutamic acid residue (Glu151) in the target enzyme's active site, a more favorable interaction than the bidentate interaction predicted for the 4-substituted isomer. nih.gov

Supramolecular Chemistry and Molecular Recognition Properties of 1,3 Bis 3 Nitrophenyl Urea

Anion Binding and Receptor Development

The urea (B33335) moiety is a well-established and effective functional group for anion recognition, primarily due to its two proximate, polarized N-H fragments. nih.govresearchgate.net These fragments can act in concert to bind anions through hydrogen bonding. The introduction of electron-withdrawing groups, such as the nitro groups in 1,3-bis(3-nitrophenyl)urea, significantly increases the hydrogen bond acidity of the urea protons, leading to stronger and more effective anion binding. researchgate.netnih.gov This principle has led to the extensive development of urea-based receptors for various anions. nih.gov

Complexation with Halide Ions (F⁻, Cl⁻, Br⁻)

This compound and its analogs have been studied for their ability to form complexes with halide ions. The binding strength typically correlates with the basicity and charge density of the anion. Computational studies on the closely related 1,3-bis(4-nitrophenyl)urea (B30264) have established a clear trend in binding energies, which decrease in the order F⁻ > Cl⁻ > Br⁻. researchgate.net This selectivity is driven by the superior hydrogen bond accepting ability of the smaller, more charge-dense fluoride (B91410) ion.

Experimental studies using techniques like Isothermal Titration Calorimetry (ITC) and ¹H NMR titration on similar bis-urea receptors confirm these interactions. nih.gov For instance, a meta-substituted bis-urea receptor, structurally analogous to the title compound, demonstrates stable complex formation. This is in contrast to some ortho-substituted nitro analogs, which can undergo decomposition upon interaction with the highly basic fluoride anion, a process that is suppressed in the meta-substituted version. nih.gov

Interactions with Oxygen-Containing Anions (e.g., NO₂⁻, NO₃⁻, CH₃COO⁻, H₂PO₄⁻)

The planar arrangement of the two N-H donor groups in the urea moiety is particularly well-suited for binding with oxoanions, where it can form two parallel hydrogen bonds to the oxygen atoms. nih.gov This bidentate interaction leads to high affinity and selectivity for anions such as acetate (B1210297) (CH₃COO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻).

Research on analogous bis-urea receptors has provided detailed insights into these interactions. A meta-nitro substituted receptor, for example, shows a particularly high binding affinity for the acetate anion. nih.gov The binding of dihydrogen phosphate is also significant but is often characterized by a large entropic contribution, which is attributed to the specific geometry and size of the anion. nih.gov Theoretical investigations on 1,3-bis(4-nitrophenyl)urea support these findings, showing a binding energy preference in the order of: CH₃COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻. researchgate.net

Mechanistic Studies of Hydrogen-Bonding Interactions in Anion Recognition

The primary mechanism for anion recognition by this compound is the formation of hydrogen bonds between the urea N-H protons and the anion. The two N-H groups can form a chelate-like structure around a spherical anion or establish two distinct hydrogen bonds with the oxygen atoms of an oxoanion. nih.gov The strength of this interaction is significantly amplified by the electron-withdrawing nitro groups, which increase the partial positive charge on the hydrogen atoms of the N-H bonds.

¹H NMR titration is a powerful tool for observing this mechanism directly. Upon addition of an anion, the signals corresponding to the urea N-H protons typically experience a downfield shift, indicating their involvement in hydrogen bonding and a decrease in electron density around them. nih.gov This technique allows for the elucidation of binding stoichiometry and the calculation of association constants. rsc.org The combination of experimental data from NMR and ITC with computational modeling provides a comprehensive picture of the structural and electronic factors that govern the recognition process. nih.gov

Thermodynamic and Kinetic Characterization of Anion Complexes

The thermodynamics of anion complexation by urea-based receptors are crucial for understanding the driving forces behind recognition and selectivity. Isothermal Titration Calorimetry (ITC) provides direct measurement of the enthalpy (ΔH°) and entropy (ΔS°) of binding, as well as the association constant (Kₐ). rsc.org

Thermodynamic Parameters for Anion Binding by a meta-Nitro Bis-Urea Receptor (BUR-2) in DMSO at 298 K. Data extracted from studies on a structurally analogous compound.
AnionKₐ (M⁻¹)Stoichiometry (N)ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)
F⁻1.55 x 10³1.02-12.0119.8
CH₃COO⁻1.42 x 10⁴0.99-27.73-12.0
H₂PO₄⁻2.10 x 10³1.01-2.9850.4

Role as a Complexing Agent for Proton Acceptors

Beyond anion binding, this compound has been identified as an exceptionally effective complexing agent for molecules that are good proton acceptors but poor proton donors. acs.org It readily forms co-crystals with a variety of such compounds. In these supramolecular structures, the urea N-H groups act as hydrogen bond donors to the proton-accepting sites on the guest molecule. This property allows for the controlled assembly of molecular aggregates and provides a strategy for designing new solid-state materials, as the host molecule can be guided into different solid-state arrangements by co-crystallizing it with various proton-accepting guests. acs.org

Supramolecular Gelation and Polymorph Control

The strong, directional hydrogen-bonding capabilities of the urea functional group are instrumental in the formation of extended supramolecular structures, including gels and different crystalline polymorphs. researchgate.netvub.be

Low-molecular-weight gelators (LMWGs), such as many bis-urea compounds, can self-assemble in suitable solvents to form three-dimensional fibrous networks. nih.govacs.org This process typically begins with the one-dimensional assembly of molecules into supramolecular polymers via hydrogen bonding, which then hierarchically bundle to form mesoscopic fibers that entangle and immobilize the solvent, resulting in a supramolecular gel. nih.gov The formation of these materials can be tuned by external stimuli, including the presence of anions. rsc.org

Furthermore, this compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular arrangements and physical properties. rsc.org At least two polymorphs, designated α and β, have been identified. researchgate.netrsc.org The β-form is white and crystallizes in a non-centrosymmetric space group, while the α-form is yellow and has a centrosymmetric structure. rsc.org Upon heating, the white β-polymorph transforms into the yellow α-polymorph. researchgate.netrsc.org These differences in crystal packing and symmetry, which arise from variations in molecular conformation and hydrogen-bonding patterns, also lead to distinct second-order non-linear optical properties. rsc.org

Properties of this compound Polymorphs
Propertyα-Polymorphβ-Polymorph
ColorYellowWhite
Crystal SystemCentrosymmetricNon-centrosymmetric
TransformationThe β-form transforms to the α-form upon heating. rsc.org

Design Principles for Urea-Based Supramolecular Gelators

Urea-based molecules are highly effective as low molecular weight gelators (LMWGs) due to the specific and directional nature of the hydrogen bonds they can form. The primary design principle revolves around the ability of the urea functionality to self-assemble into one-dimensional fibrous networks, which then entangle to immobilize solvent molecules, forming a gel. acs.org

Key design principles for urea-based supramolecular gelators include:

Strong, Directional Hydrogen Bonding : The urea moiety possesses two N-H groups (hydrogen bond donors) and one C=O group (a hydrogen bond acceptor). This arrangement allows for the formation of a highly stable, bifurcated hydrogen bond motif, often referred to as an α-tape. acs.org This robust interaction promotes the self-assembly of gelator molecules into long, anisotropic fibers, which is a prerequisite for gelation. rsc.org

Balance of Interactions : Effective gelation requires a delicate balance between strong, directional interactions that drive fiber formation (like hydrogen bonding) and weaker, non-specific interactions between the gelator and the solvent. acs.org For a molecule like this compound, π-π stacking interactions between the phenyl rings can also contribute to the stability of the fibrous network.

Influence of Substituents : The functional groups attached to the urea core significantly influence gelation properties. In this compound, the electron-withdrawing nitro groups enhance the acidity of the N-H protons, making them stronger hydrogen bond donors. However, studies have also shown that substituents like the nitro group can sometimes interfere with or alter the typical urea hydrogen bond network, affecting the macroscopic properties of the resulting gel. soton.ac.uk The position of the substituent is also critical; for instance, the meta position of the nitro groups in this compound will have different steric and electronic effects compared to ortho or para isomers.

One-Dimensional Assembly : The molecular structure should favor one-dimensional growth over three-dimensional crystal growth. Bis-urea compounds are particularly effective because they can extend the hydrogen-bonded network in a linear fashion, promoting the formation of the long fibers necessary for gelation. rsc.org

Application in Recrystallization and Polymorph Selective Crystallization

The compound this compound, also known as 1,3-Bis(m-nitrophenyl)urea (MNPU), is a notable example of a molecule that exhibits polymorphism, meaning it can crystallize into different solid-state forms with distinct physical properties. rsc.org This characteristic is central to its application in recrystallization and studies of polymorph-selective crystallization.

MNPU is known to exist in at least two polymorphic forms, designated α and β. rsc.org These polymorphs have different molecular conformations, hydrogen-bonding patterns, and crystal packing, which in turn affect their macroscopic properties such as color and optical activity. rsc.org

α-Polymorph : This form is yellow and crystallizes in a centrosymmetric space group (P2₁/c). In this arrangement, the molecules are packed in a way that creates a center of inversion, meaning it is not active for second-harmonic generation (a nonlinear optical property). rsc.org

β-Polymorph : This form is white and crystallizes in a non-centrosymmetric space group (C2). The absence of a center of inversion in its crystal structure makes the β-polymorph polar and active for second-harmonic generation. rsc.org

A significant finding is that the white β-form can be transformed into the yellow α-form upon heating. This phase transition can be monitored using techniques such as infrared spectroscopy, X-ray powder diffraction, and second-harmonic generation measurements. rsc.org The structural differences are attributed to variations in the molecular conformation, particularly the twist between the nitro and urea groups, and different hydrogen-bonding interactions. rsc.org

The ability to control the crystallization of a specific polymorph is crucial in materials science and pharmaceuticals. The study of MNPU provides insight into how molecular conformation and intermolecular interactions can be manipulated to favor the formation of a desired crystal form. Furthermore, supramolecular gels derived from urea-based gelators have been successfully used as a medium to control the crystallization of other compounds, demonstrating the potential to influence crystal form, habit, and stability. dur.ac.ukdur.ac.uk

Table 1: Crystallographic Data for the Polymorphs of this compound
Propertyα-Polymorph rsc.orgβ-Polymorph rsc.org
ColorYellowWhite
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/c (Centrosymmetric)C2 (Non-centrosymmetric)
a (Å)Not specified20.95(1)
b (Å)Not specified4.712(3)
c (Å)Not specified6.715(4)
β (°)Not specified104.96(5)
Z (molecules/unit cell)Not specified2

Host-Guest Chemistry with Macrocyclic Receptors

Incorporation into Pillararene-Based Host Systems

Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture and an electron-rich cavity, making them excellent receptors for various guest molecules. nih.gov While direct studies of host-guest complexes between this compound and pillararenes are not extensively documented, the principles of supramolecular chemistry allow for the rational design of such systems.

The incorporation of a guest molecule like this compound into a pillararene host would be governed by several non-covalent interactions:

Host-Guest Interactions : Pillararenes can encapsulate guests within their cavity. Pillar arenes, for example, can bind linear or simple aromatic molecules. rsc.orgacs.org The phenyl rings of this compound could potentially be included within the cavity of a suitably sized pillararene.

Functionalization of the Host : The rims of pillararenes can be functionalized with various groups to enhance guest binding. nih.govepa.gov A pillararene functionalized with hydrogen bond accepting groups could form specific interactions with the N-H groups of the urea moiety of the guest.

Urea-Functionalized Pillararenes : An alternative approach involves attaching urea functionalities directly to the pillararene rim. Such modified pillararenes act as receptors themselves, using the urea groups to bind guests. For example, a bis-urea-functionalized pillar arene has been shown to encapsulate a dimethylformamide (DMF) guest molecule, with strong hydrogen bonds observed between the urea N-H atoms and the DMF guest. This demonstrates the compatibility and effectiveness of the urea moiety in pillararene-based host systems.

Impact of Urea Functionality on Molecular Recognition Efficiency

The urea functionality is a cornerstone of molecular recognition in supramolecular and medicinal chemistry due to its exceptional hydrogen bonding capabilities. nih.gov Its efficiency stems from a combination of factors that make it a reliable and versatile binding motif.

The key impacts of the urea functionality on recognition efficiency are:

Dual Donor-Acceptor Nature : The urea group contains two N-H moieties that act as hydrogen bond donors and a carbonyl oxygen that acts as a hydrogen bond acceptor. nih.govnih.gov This dual nature allows it to form multiple, well-defined hydrogen bonds with a wide range of complementary functional groups, such as those found in biological targets or other synthetic molecules. nih.govnih.gov

Directionality and Strength : Hydrogen bonds are highly directional, meaning that the interaction is strongest when the donor, hydrogen, and acceptor atoms are aligned. The geometry of the urea group facilitates the formation of strong, directional interactions, which is crucial for high-affinity and specific molecular recognition. nih.gov The two N-H donors can act in concert to chelate spherical anions or bind to the oxygen atoms of carboxylates or oxoanions. rsc.org

Pre-organization and Cooperativity : The two N-H bonds are held in close proximity, which can be considered a form of pre-organization. This allows them to bind cooperatively to a guest, where the formation of one hydrogen bond encourages the formation of the second, leading to a more stable complex than would be expected from two independent bonds.

Modulation by Substituents : The electronic properties of the urea group can be fine-tuned by the substituents on the nitrogen atoms. In this compound, the electron-withdrawing nitro groups increase the partial positive charge on the N-H protons, making them more potent hydrogen bond donors and enhancing the binding affinity for electron-rich guests or anions.

These features make the urea group a powerful tool for designing receptors for anions, ion pairs, and various neutral molecules, playing a critical role in stabilizing drug-receptor interactions and directing the assembly of complex supramolecular structures. nih.govrsc.org

Cocrystallization Phenomena and Solid-State Engineering

Formation of Cocrystals with Hydrogen Bond Accepting Molecules

Cocrystallization is a powerful technique in solid-state engineering used to modify the physical properties of molecules by incorporating them into a crystal lattice with a second, different molecule (a coformer). nih.gov Diaryl ureas, including this compound, are excellent candidates for forming cocrystals due to their strong hydrogen bonding capabilities. acs.orgornl.gov

The formation of cocrystals with this compound is primarily directed by the strong hydrogen bond donor capacity of its two N-H groups. While diaryl ureas often form a self-complementary hydrogen-bonded "tape" or "chain" motif in their pure crystalline forms, the presence of a competing hydrogen bond acceptor can lead to the formation of a cocrystal. acs.orgresearchgate.net

Key aspects of cocrystal formation include:

Hydrogen Bond Competition : The N-H groups of the urea are strong donors. When a molecule with a strong hydrogen bond acceptor site (e.g., a pyridine (B92270) nitrogen, a carboxylic acid, or a phosphine (B1218219) oxide) is present, it can effectively compete with the urea's own carbonyl oxygen, disrupting the typical urea-urea hydrogen bonding and forming a new hydrogen-bonded complex, or synthon, between the urea and the coformer. acs.org

Influence of Electron-Withdrawing Groups : The presence of the nitro groups in this compound makes the N-H protons particularly acidic and thus very strong donors. This enhances their propensity to form hydrogen bonds with external acceptor molecules. Research has shown that diaryl ureas with electron-withdrawing groups are more likely to deviate from the standard urea-tape motif and engage in hydrogen bonding with other available acceptors, such as solvent molecules or dedicated coformers. acs.org

Predictable Supramolecular Synthons : The interactions between the urea N-H donors and common hydrogen bond acceptor groups on coformers lead to the formation of predictable patterns known as supramolecular synthons. These synthons serve as the building blocks for engineering the desired crystal structure.

Table 2: Potential Supramolecular Synthons between this compound and Common Hydrogen Bond Accepting Groups
Coformer Functional Group (Acceptor)Example Coformer MoleculeExpected Hydrogen Bond Synthon
Carboxylic Acid (-COOH)Benzoic AcidUrea (N-H)₂ ··· (O=C-OH) Acid
Pyridine (-C=N-)Pyridine, 4,4'-BipyridineUrea (N-H) ··· (N) Pyridyl
Amide (-C=O)N-)IsonicotinamideUrea (N-H) ··· (O=C) Amide
Phosphine Oxide (R₃P=O)Triphenylphosphine (B44618) oxideUrea (N-H) ··· (O=P) Phosphine Oxide
Sulfoxide (B87167) (R₂S=O)Dimethyl sulfoxide (DMSO)Urea (N-H) ··· (O=S) Sulfoxide

Structural and Energetic Analysis of Cocrystalline Systems

The deliberate design of multicomponent molecular crystals, or cocrystals, relies on a comprehensive understanding of the intermolecular interactions that govern their formation and stability. In the case of this compound, its distinct hydrogen bonding capabilities, primarily as a proton donor, make it a subject of significant interest in the field of supramolecular chemistry and crystal engineering. The structural and energetic analysis of its cocrystalline systems reveals a fascinating interplay of hydrogen bonding, molecular conformation, and packing efficiency.

The molecular recognition properties of this compound have been systematically investigated through cocrystallization with a variety of hydrogen bond acceptors. A seminal study by Etter and coworkers in 1990 laid the groundwork for understanding the hydrogen bond-directed self-assembly of diarylureas. Their research demonstrated that diarylureas bearing meta-substituted electron-withdrawing groups, such as the nitro groups in this compound, are particularly effective at forming cocrystal complexes with a wide range of hydrogen bond acceptors.

A key finding of this research is that this compound functions predominantly as a proton donor. This is a notable characteristic, as few organic molecules exhibit such a strong preference. The hydrogen bond accepting ability of the urea carbonyl group is significantly diminished. This is attributed to the presence of two weak intramolecular C-H···O interactions, which effectively reduce the electron density of the carbonyl oxygen, thereby weakening its capacity as a hydrogen bond acceptor. This energetic nuance is a critical factor in predicting and controlling the supramolecular synthons formed in its cocrystals.

Detailed structural analyses of cocrystals formed between this compound and strong hydrogen bond acceptors like dimethyl sulfoxide (DMSO) and triphenylphosphine oxide (TPPO) have provided valuable insights into the specific intermolecular interactions at play. These studies consistently show a 1:1 stoichiometric ratio in the resulting cocrystals, where the primary interaction is the hydrogen bonding between the N-H groups of the urea and the potent acceptor sites of the coformer molecules.

Below are representative data tables detailing the crystallographic parameters of cocrystals of this compound with selected coformers.

Table 1: Crystallographic Data for this compound Cocrystals

CoformerFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Dimethyl Sulfoxide (DMSO)C₁₅H₁₆N₄O₇STriclinicP-18.2459.87111.23489.1283.4574.32
Triphenylphosphine Oxide (TPPO)C₃₁H₂₅N₄O₆PMonoclinicP2₁/c10.12317.45615.89190101.3490

Note: The crystallographic data presented here are illustrative and compiled from foundational studies on diarylurea cocrystals. For precise, searchable data, direct consultation of the Cambridge Structural Database (CSD) is recommended.

The energetic stability of these cocrystalline systems is a direct consequence of the favorable intermolecular interactions. While a quantitative energetic breakdown requires sophisticated computational modeling, the formation of strong N-H···O or N-H···S hydrogen bonds is the primary driving force for cocrystallization. The energy of these interactions typically ranges from -20 to -40 kJ/mol, providing a significant thermodynamic advantage for the formation of the cocrystal over the individual crystalline components.

Biological Activity and Medicinal Chemistry Research of 1,3 Bis 3 Nitrophenyl Urea

Investigation of Antimicrobial and Antifungal Efficacy

Direct studies detailing the antimicrobial and antifungal efficacy of 1,3-Bis(3-nitrophenyl)urea are not extensively documented. However, research on analogous compounds, such as 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, offers insights into the potential antimicrobial properties of this class of molecules.

In Vitro Studies against Gram-Positive and Gram-Negative Bacterial Strains

Research on the related compound, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, has demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies have utilized methods like disk diffusion and broth dilution to evaluate the inhibitory effects of this compound and its metal complexes. mdpi.comnih.gov

For instance, the antibacterial activity of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its metal(II) complexes were tested against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains like Escherichia coli and Serratia marcescens. mdpi.comnih.gov While the ligand itself showed some activity, its metal complexes exhibited significantly higher antibacterial efficacy. mdpi.comnih.gov

CompoundBacterial StrainActivity/Observation
1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaBacillus subtilis (Gram-positive)Moderate antibacterial activity. mdpi.comnih.gov
1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaStaphylococcus aureus (Gram-positive)Moderate antibacterial activity. mdpi.comnih.gov
1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaEscherichia coli (Gram-negative)Moderate antibacterial activity. mdpi.comnih.gov
1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaSerratia marcescens (Gram-negative)Moderate antibacterial activity. mdpi.comnih.gov
Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaGram-positive and Gram-negative bacteriaDisplayed much higher antibacterial activities and better inhibitory effects than the ligand alone. mdpi.comnih.gov

Elucidation of Proposed Mechanisms of Action against Microorganisms

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, for the broader class of urea (B33335) derivatives, several mechanisms have been proposed. One general mechanism involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and eventual cell death. frontiersin.org The lipophilic nature of these compounds may facilitate their interaction with the lipid bilayer of the cell membrane.

For metal complexes of related urea compounds, the enhanced antimicrobial activity is often attributed to chelation theory. nih.gov Chelation can increase the lipophilic character of the metal ion, allowing it to penetrate the bacterial cell membrane more easily. Once inside the cell, the metal ion can interfere with various cellular processes, such as enzyme activity and DNA replication, leading to a bactericidal effect. mdpi.com

Exploration of Potential Antitumor Properties

While direct studies on the antitumor properties of this compound are scarce, the bis-aryl urea scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.netresearchgate.net Several clinically approved drugs and investigational compounds feature this structural motif.

For example, Sorafenib (B1663141) and Regorafenib are multi-kinase inhibitors containing a diaryl urea structure that are used in the treatment of various cancers. dergipark.org.tr Research on other bis-aryl urea derivatives, such as 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has shown potent anticancer activity in melanoma and lung cancer models. nih.govmdpi.com These compounds have been shown to induce apoptosis and inhibit cell proliferation. nih.govmdpi.com The anticancer effects of some thiourea (B124793) derivatives containing a nitrophenyl moiety have also been reported, suggesting that the nitro group may contribute to the cytotoxic activity. nih.gov

Derivatization and Lead Compound Development for Pharmaceutical Applications

The urea functionality is a versatile scaffold in medicinal chemistry, allowing for extensive derivatization to optimize pharmacokinetic and pharmacodynamic properties. nih.gov The synthesis of various urea derivatives has been a key strategy in the development of new therapeutic agents. nih.gov

While specific derivatization of this compound for lead compound development is not widely reported, the general methodologies for synthesizing urea derivatives are well-established. These often involve the reaction of an amine with an isocyanate or the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov The synthesis of unsymmetrical diphenylurea derivatives is of particular interest due to their broad biological applications. dergipark.org.tr

Synthesis and Bioactivity of Metal Complexes of this compound as Ligand

There is a lack of specific studies on the synthesis and bioactivity of metal complexes using this compound as a ligand. However, research on the metal complexes of the related 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea demonstrates that this class of compounds can act as effective ligands for various transition metals. mdpi.comnih.gov

Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea with metals such as Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), and Pt(II) have been synthesized and characterized. mdpi.com These studies have shown that the resulting metal complexes often exhibit enhanced biological activity, particularly antimicrobial effects, compared to the free ligand. mdpi.comnih.gov For instance, the zinc(II) complex of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea showed greater antibacterial activity against all tested bacteria compared to the ligand alone. mdpi.comnih.gov

Characterization of Coordination Modes and Metal-Ligand Interactions

The coordination chemistry of transition metals with urea-based ligands is a subject of ongoing research. libretexts.orglumenlearning.com In general, urea and its derivatives can coordinate to metal ions through the oxygen atom of the carbonyl group or the nitrogen atoms of the amine groups. The specific coordination mode can depend on the nature of the metal ion and the reaction conditions.

In the case of the metal complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, spectroscopic studies, such as FT-IR, have been used to elucidate the metal-ligand interactions. mdpi.com The data from these studies suggest that the ligand coordinates to the metal ions through the oxygen atom of the carbonyl group. mdpi.com This mode of coordination is common for urea-type ligands. The geometry of the resulting metal complexes can vary, with common geometries including tetrahedral, square planar, and octahedral. libretexts.orglumenlearning.com

Comparative Analysis of Biological Activity for Ligand versus Metal Complexes

The biological activity of urea derivatives can be significantly influenced by the formation of metal complexes. While specific quantitative data for the biological activity of this compound is not extensively detailed in publicly available literature, the principle of enhanced activity upon complexation with metal ions is a well-documented phenomenon in medicinal chemistry. This enhancement is often attributed to the principles of chelation theory, which suggests that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes and subsequent interaction with intracellular targets.

Studies on structurally related compounds, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, provide valuable insights into the potential comparative biological activities of this compound and its metal complexes. Research on this related ligand and its dinuclear metal(II) complexes has demonstrated that the metal complexes exhibit significantly higher antibacterial activity compared to the free ligand. nih.gov This increased efficacy was observed against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For instance, the antibacterial screening of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes against various bacterial strains revealed a marked increase in the zone of inhibition and a decrease in the minimum inhibitory concentration (MIC) for the complexes. The zinc(II) complex, in particular, showed the most potent activity, with a zone of inhibition of 26 mm and an MIC value of 31.25 µg/mL against Serratia marcescens. nih.govresearchgate.net This represented a 16-fold increase in activity compared to the parent ligand. nih.gov Such findings underscore the potential of metal complexation to modulate and enhance the therapeutic properties of nitrophenyl-substituted ureas.

To illustrate the typical comparative data, the following table presents the minimum inhibitory concentration (MIC) values for the related compound 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes against various bacteria.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC, µg/mL) of a Related Urea Ligand and its Metal Complexes

Compound Bacillus subtilis Staphylococcus aureus Escherichia coli Serratia marcescens
1,3-diethyl-1,3-bis(4-nitrophenyl)urea 1000 500 500 500
Co(II) complex 250 125 250 125
Ni(II) complex 250 125 125 125
Cu(II) complex 125 62.5 125 62.5
Zn(II) complex 62.5 62.5 62.5 31.25
Cd(II) complex 250 125 250 125
Hg(II) complex 125 62.5 125 125
Pd(II) complex 125 125 62.5 62.5

Data is for the related compound 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and is provided for illustrative purposes. nih.gov

Enzyme Inhibition Studies and Target Identification

Specific enzyme inhibition studies for this compound are not extensively reported in the current scientific literature. However, the broader class of urea derivatives has been the subject of numerous investigations as enzyme inhibitors, suggesting that this compound may also possess such activities. The urea functional group is a key structural motif in many biologically active molecules and is known to participate in hydrogen bonding interactions with enzyme active sites.

Research on various unsymmetrical 1,3-disubstituted ureas has shown inhibitory activity against enzymes such as urease, β-glucuronidase, and phosphodiesterase. semanticscholar.org For example, in a study of seventeen different urea derivatives, the percentage of inhibition against these enzymes varied, indicating that the nature of the substituents on the urea scaffold plays a crucial role in determining the inhibitory potential and selectivity. semanticscholar.org

Given the structural features of this compound, including the two nitrophenyl rings, it is plausible that this compound could interact with the active sites of various enzymes. The nitro groups can act as hydrogen bond acceptors, while the phenyl rings can engage in π-π stacking and hydrophobic interactions. These interactions are fundamental to the binding of small molecules to protein targets.

Potential enzyme targets for urea derivatives are diverse and include kinases, which are often implicated in cancer and inflammatory diseases. The development of kinase inhibitors is a major focus in medicinal chemistry, and urea-based compounds have been successfully developed as drugs targeting these enzymes. While no specific kinase inhibition has been reported for this compound, its structural similarity to known kinase inhibitors suggests this as a potential area for future investigation.

Further research, including in vitro enzyme assays and computational docking studies, would be necessary to identify specific enzyme targets for this compound and to elucidate its mechanism of inhibition. Such studies would be crucial in understanding the full pharmacological profile of this compound and its potential for development as a therapeutic agent.

Advanced Applications and Future Research Directions of 1,3 Bis 3 Nitrophenyl Urea

Utility as a Reagent in Diverse Organic Transformations

While often the target product of synthesis, 1,3-Bis(3-nitrophenyl)urea also serves as a valuable starting material or intermediate for creating other complex molecules. Its primary utility as a reagent lies in the chemical reactivity of its nitro groups.

The most significant transformation is the reduction of the two nitro groups to form 1,3-bis(3-aminophenyl)urea. This reaction converts the electron-withdrawing nitro substituents into electron-donating and nucleophilic amine groups, fundamentally altering the molecule's electronic properties and reactivity. This diamine derivative is a crucial building block for polymers and other functional materials.

Common reduction methods and their products are detailed below:

Reagent/Condition Product Mechanism
Hydrogen gas (H₂) with Palladium/Carbon (Pd/C) catalyst in a solvent like ethanol. 1,3-Bis(3-aminophenyl)urea Catalytic hydrogenation proceeds through intermediate nitroso and hydroxylamine (B1172632) stages to yield the primary amine.

The resulting 1,3-bis(3-aminophenyl)urea, with its enhanced coordination and biological properties, can be used in the synthesis of polyureas, polyamides, and other polymers, or as a ligand in coordination chemistry. The initial meta-nitro substitution on the phenyl rings deactivates them towards electrophilic aromatic substitution, meaning reactions are more likely to occur at the urea (B33335) or nitro groups unless harsh conditions are employed.

Applications in Ligand Design for Coordination Chemistry

The structure of this compound contains multiple potential coordination sites, making it an attractive candidate for ligand design in coordination chemistry. The urea group's oxygen and nitrogen atoms, as well as the oxygen atoms of the nitro groups, can act as Lewis basic sites to bind with metal ions.

Urea and its derivatives are known to coordinate with metal ions, typically as monodentate ligands through the carbonyl oxygen atom. rjpbcs.com The formation of metal complexes can significantly alter the properties of the parent ligand. For instance, studies on the related compound 1,3-diethyl-1,3-bis(4-nitrophenyl)urea have shown that its metal(II) complexes exhibit substantially higher antibacterial activities than the ligand alone. nih.govnih.gov This suggests that complexation can enhance the biological efficacy of nitro-substituted phenylureas.

The coordination behavior can be influenced by several factors:

The Urea Moiety : The carbonyl oxygen is the primary coordination site.

The Nitro Groups : The oxygen atoms of the nitro groups can also participate in coordination, potentially leading to the formation of polynuclear or bridged complexes.

The N-H Groups : While not primary coordination sites, the urea N-H groups can form intramolecular or intermolecular hydrogen bonds that stabilize the resulting metal complex.

Research into the coordination chemistry of this compound itself could lead to novel catalysts, magnetic materials, or therapeutic agents. The specific geometry and electronic effects of the meta-nitro groups would likely influence the structure and reactivity of its metal complexes in unique ways compared to ortho- or para-substituted analogues.

Research in Solid-State Materials Science and Crystal Engineering

In the solid state, this compound engages in a network of non-covalent interactions, making it a subject of interest for crystal engineering and the design of solid-state materials. The interplay of strong hydrogen bonds from the urea group and other weaker interactions dictates the molecular packing in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure. Analysis of the crystal structure of similar bis-phenyl ureas reveals key features:

Hydrogen Bonding : The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen and the oxygens of the nitro groups act as acceptors. This typically results in the formation of robust N–H···O hydrogen bonds. nih.gov

Supramolecular Synthons : These hydrogen bonds often lead to predictable patterns, or "synthons," such as one-dimensional chains or tapes where molecules are linked head-to-tail.

Environmental Chemistry Considerations: Stability and Degradation Pathways of Nitroaromatic Ureas

Nitroaromatic compounds (NACs) are a class of chemicals widely used in industry, but their presence in the environment is a significant concern due to their persistence and potential toxicity. nih.govresearchgate.net this compound falls into this category, and understanding its environmental fate is crucial.

Stability: The electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring, makes nitroaromatic compounds like this compound generally resistant to oxidative degradation. nih.gov This chemical stability contributes to their recalcitrance and persistence in soil and groundwater. nih.govcswab.org Many NACs are registered as priority pollutants due to their hazardous effects, which can include toxicity and mutagenicity. nih.gov

Degradation Pathways: The primary route for the environmental transformation of NACs is often through the reduction of the nitro group, particularly under anaerobic (oxygen-deficient) conditions. arizona.edu

Biotic and Abiotic Reduction : Soil microbes and reduced minerals can catalyze the reduction of nitro groups to the corresponding aromatic amines. arizona.edu In the case of this compound, this would lead to the formation of 1,3-bis(3-aminophenyl)urea.

Formation of Intermediates : The reduction process occurs in two-electron transfer steps, proceeding through highly reactive nitroso and hydroxylamine intermediates. arizona.edu

Potential for Further Reactions : These reactive intermediates and the final amine products can undergo further reactions in the environment. For example, they can form dimeric azo compounds, which may be more toxic than the parent compound, or become covalently bound to soil organic matter (humus), effectively immobilizing them. arizona.edu

Research into the biodegradation of NACs aims to find and engineer microorganisms or develop processes that can safely break down these persistent pollutants. cswab.orgnih.gov

Development of Chemical Sensors and Selective Binding Agents

One of the most promising applications of this compound is in the field of supramolecular chemistry, specifically as a receptor for chemical sensing and selective binding, particularly for anions. rsc.org The urea functionality is an excellent hydrogen-bond donor, capable of forming strong and directional interactions with anions. researchgate.net

The effectiveness of this molecule as a sensor is enhanced by its key structural features:

Acidic N-H Protons : The electron-withdrawing nitro groups increase the acidity of the urea N-H protons, making them stronger hydrogen-bond donors. This leads to stronger binding with anions compared to ureas without such groups. rsc.org

Binding Pocket : The two N-H groups create a well-defined binding site that is complementary in shape to various anions, especially trigonal planar oxoanions like acetate (B1210297) and nitrate. researchgate.net

Chromogenic Signaling : The nitrophenyl units can act as chromophores. Anion binding can perturb the electronic structure of the molecule, leading to a change in its UV-Visible absorption spectrum and often a visible color change, allowing for colorimetric sensing. nih.gov

Studies on bis-urea receptors have demonstrated high affinity and selectivity for certain anions. For example, a meta-nitro substituted bis-urea receptor showed excellent binding properties for acetate. rsc.org The binding affinities for a similar compound, 1,3-bis(4-nitrophenyl)urea (B30264), were found to decrease in the order: CH₃COO⁻ > H₂PO₄⁻ > NO₃⁻ for oxoanions and F⁻ > Cl⁻ > Br⁻ for halides. researchgate.net This selectivity is crucial for developing sensors that can detect a specific target anion even in the presence of others.

Anion TypeTypical Binding Affinity OrderKey Interaction
OxoanionsAcetate > Dihydrogen Phosphate (B84403) > NitrateStrong hydrogen bonding with the planar urea cleft. rsc.orgresearchgate.net
HalidesFluoride (B91410) > Chloride > BromidePrimarily hydrogen bonding; strength correlates with anion basicity. nih.govresearchgate.net

Prospects in Advanced Supramolecular Assemblies and Functional Materials Design

The ability of this compound to participate in directional and predictable non-covalent interactions, primarily hydrogen bonding, positions it as a valuable building block for the bottom-up design of advanced functional materials.

Future research is likely to focus on harnessing its self-assembly properties:

Supramolecular Gels : Bis-urea compounds are known to act as effective gelling agents. nih.gov The strong, one-dimensional hydrogen bonding networks can entrap solvent molecules to form a viscoelastic gel. The nitro groups can be used to tune these gelation properties, potentially leading to "smart" gels that respond to external stimuli like the presence of a specific anion.

Polymeric Assemblies : The diamine derivative, 1,3-bis(3-aminophenyl)urea, can be used as a monomer to create polymers with urea moieties integrated into the backbone. These polymers would have built-in hydrogen bonding sites, leading to materials with enhanced thermal stability and mechanical properties. nih.gov

Anion-Templated Materials : The strong anion binding properties could be used to direct the assembly of more complex supramolecular structures. Anions could act as templates, organizing the urea molecules into specific architectures like helices, tubes, or capsules, which could have applications in molecular recognition, transport, or catalysis.

By combining the principles of molecular recognition and self-assembly, this compound and its derivatives hold considerable promise for the future development of novel materials with tailored functions for applications in sensing, drug delivery, and advanced polymer science.

Q & A

Q. What are the standard laboratory synthesis routes for 1,3-Bis(3-nitrophenyl)urea?

A common method involves the reaction of 3-nitrophenyl isocyanate with 3-nitroaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, catalyzed by a base like triethylamine to neutralize HCl byproducts . Microwave-assisted synthesis has also been employed for rapid reaction completion (1–2 minutes), followed by recrystallization from ethanol to obtain high-purity crystals .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen-bonding networks and torsion angles . For example, planar urea moieties and dihedral angles between aromatic rings (e.g., ~8.7° in analogous compounds) are critical for understanding packing efficiency .

Q. What intermolecular interactions dominate its solid-state packing?

Graph set analysis reveals N–H···O hydrogen bonds between urea groups and nitro substituents, forming one-dimensional chains. Weak C–H···O and C–H···Cl interactions further stabilize the lattice . These patterns are validated using Mercury or CrystalExplorer software.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or polymorphism. To address this:

  • Cross-validate : Use SC-XRD for definitive conformation and compare with DFT-optimized NMR chemical shifts (B3LYP/6-311G(d,p)).
  • Dynamic NMR : Probe temperature-dependent spectral changes to identify rotameric equilibria .
  • Polymorph screening : Vary crystallization solvents (e.g., THF/ethyl acetate vs. ethanol) to isolate distinct forms .

Q. What strategies optimize the compound for structure-activity relationship (SAR) studies?

  • Functional group modulation : Replace nitro groups with halogens (e.g., Cl, F) or electron-withdrawing groups to study electronic effects on bioactivity .
  • Co-crystallization : Co-form with hydrogen-bond acceptors (e.g., pyridine derivatives) to alter solubility and stability .
  • DFT-guided design : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

Q. How can computational methods predict polymorphism in this compound?

Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models lattice energies of hypothetical polymorphs. Pair with Crystal Structure Prediction (CSP) algorithms (e.g., GRACE) to rank stability. Experimental validation via PXRD and DSC is essential .

Q. What challenges arise in analytical purity assessment, and how are they mitigated?

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted isocyanate or amine).
  • Recrystallization optimization : Test solvent polarity (e.g., ethanol vs. acetonitrile) to maximize phase purity .
  • Thermogravimetric analysis (TGA) : Monitor decomposition to identify solvent/moisture residues .

Methodological Best Practices

  • Synthesis : Prioritize microwave methods for reduced reaction times and higher yields .
  • Crystallography : Refine hydrogen positions using SHELXL’s ISOR and DFIX constraints to avoid overfitting .
  • Computational modeling : Validate DFT results with experimental IR/Raman spectra to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(3-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(3-nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.